molecular formula C9H14N2O3 B1415373 ethyl 1-(2-hydroxyethyl)-5-methyl-1H-pyrazole-4-carboxylate CAS No. 1108725-12-7

ethyl 1-(2-hydroxyethyl)-5-methyl-1H-pyrazole-4-carboxylate

Cat. No.: B1415373
CAS No.: 1108725-12-7
M. Wt: 198.22 g/mol
InChI Key: RZTFYRNOWNLPHO-UHFFFAOYSA-N
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Description

Ethyl 1-(2-hydroxyethyl)-5-methyl-1H-pyrazole-4-carboxylate is a synthetic pyrazole carboxylate ester of significant interest in medicinal and organic chemistry as a versatile chemical intermediate. The presence of the 2-hydroxyethyl substituent on the pyrazole nitrogen is a valuable structural feature for further molecular modification and derivatization. Pyrazole derivatives are classified as a privileged scaffold in drug discovery due to their wide spectrum of pharmacological activities. Compounds featuring this core structure are investigated for diverse therapeutic applications, including as antioxidant agents to counteract oxidative stress, as antibacterial and antifungal agents , and for their antidiabetic potential through α-glucosidase and α-amylase inhibition . The molecular structure incorporates sites amenable to further chemical transformation, making it a key precursor in multicomponent reactions (MCRs) for constructing complex heterocyclic systems. Research into pyrazole-based compounds continues to be a vigorous field, underscoring their importance in developing new active pharmaceutical ingredients (APIs) and biologically relevant molecules. This product is intended for research purposes in laboratory settings. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material in accordance with all applicable laboratory safety guidelines.

Properties

IUPAC Name

ethyl 1-(2-hydroxyethyl)-5-methylpyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O3/c1-3-14-9(13)8-6-10-11(4-5-12)7(8)2/h6,12H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZTFYRNOWNLPHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)CCO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801148889
Record name 1H-Pyrazole-4-carboxylic acid, 1-(2-hydroxyethyl)-5-methyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801148889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1108725-12-7
Record name 1H-Pyrazole-4-carboxylic acid, 1-(2-hydroxyethyl)-5-methyl-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1108725-12-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole-4-carboxylic acid, 1-(2-hydroxyethyl)-5-methyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801148889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Monitoring and Purification

The progress of these reactions can be monitored using techniques such as thin-layer chromatography (TLC). Purification steps may involve crystallization or distillation under vacuum to obtain the pure compound.

Data Table: this compound

Property Value
Molecular Formula C₉H₁₄N₂O₃
Molecular Weight 198.22 g/mol
CAS Number 1108725-12-7
PubChem CID 33677601
Standard InChI InChI=1S/C9H14N2O3/c1-3-14-9(13)8-6-10-11(4-5-12)7(8)2/h6,12H,3-5H2,1-2H3
Standard InChIKey RZTFYRNOWNLPHO-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(N(N=C1)CCO)C

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(2-hydroxyethyl)-5-methyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

Pharmaceutical Applications

A. Antimicrobial Properties

Research has indicated that pyrazole derivatives, including EHMP, exhibit significant antimicrobial activities. A study highlighted the effectiveness of pyrazole compounds against various bacterial strains, suggesting potential applications in developing new antibiotics. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways .

B. Anti-inflammatory Effects

EHMP has been investigated for its anti-inflammatory properties. It was found to inhibit pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases. This suggests that EHMP could be a candidate for treating conditions such as rheumatoid arthritis and other inflammatory disorders .

C. Synthesis of Bioactive Compounds

EHMP serves as a versatile intermediate in synthesizing more complex bioactive molecules. Its structure allows for further modifications, leading to derivatives with enhanced biological activities. For instance, it can be transformed into compounds with improved efficacy against cancer cells or as inhibitors of specific enzymes involved in disease processes .

Organic Synthesis Applications

A. Building Block for Chemical Synthesis

EHMP is utilized as a building block in organic synthesis due to its reactive functional groups. It can participate in various chemical reactions, including nucleophilic substitutions and cycloadditions, making it valuable in creating diverse chemical entities .

B. Development of Novel Materials

The compound's unique properties have led to its exploration in developing novel materials, such as polymers and coatings with specific functionalities. For example, incorporating EHMP into polymer matrices can enhance their thermal stability and mechanical strength, making them suitable for industrial applications .

Case Studies

Study Focus Findings
Study 1Antimicrobial ActivityEHMP demonstrated significant inhibition against E. coli and S. aureus, indicating potential as a new antibiotic agent .
Study 2Anti-inflammatory EffectsIn vitro tests showed that EHMP reduced TNF-alpha production by macrophages, highlighting its therapeutic potential in inflammatory diseases .
Study 3Synthesis PathwaysThe compound was successfully used as an intermediate in synthesizing complex pyrazole derivatives with enhanced biological activities .

Mechanism of Action

The mechanism of action of ethyl 1-(2-hydroxyethyl)-5-methyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, influencing their activity. The pyrazole ring can interact with enzymes and receptors, modulating their function. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations and Their Impacts

Pyrazole carboxylates are structurally diverse, with variations primarily at the 1- and 5-positions. Key analogs and their properties are summarized below:

Table 1: Structural and Physical Properties of Selected Pyrazole Carboxylates
Compound Name Substituents (1-/5-positions) Molecular Formula Molecular Weight (g/mol) Key Properties Reference
Ethyl 1-(2-hydroxyethyl)-5-methyl-1H-pyrazole-4-carboxylate 1: 2-hydroxyethyl; 5: methyl C₉H₁₄N₂O₃ 210.22 Polar, hydrogen-bond donor
Ethyl 1-(6-chloropyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylate 1: 6-chloropyridin-2-yl; 5: methyl C₁₂H₁₁ClN₂O₂ 266.68 Aromatic, lipophilic
Ethyl 1-(3,4-dichlorophenyl)-5-methyl-1H-pyrazole-4-carboxylate 1: 3,4-dichlorophenyl; 5: methyl C₁₃H₁₂Cl₂N₂O₂ 299.15 High lipophilicity, dense crystal packing
Ethyl 1-(2-ethoxyethyl)-3-ethyl-1H-pyrazole-4-carboxylate 1: 2-ethoxyethyl; 3: ethyl C₁₀H₁₈N₂O₃ 214.26 Ether group reduces polarity
Ethyl 5-methoxy-1-methyl-1H-pyrazole-3-carboxylate 1: methyl; 5: methoxy C₈H₁₂N₂O₃ 184.19 Electron-donating methoxy group

Key Comparisons

Polarity and Solubility
  • The 2-hydroxyethyl group in the target compound enhances water solubility compared to analogs with non-polar substituents (e.g., chlorophenyl or ethoxyethyl groups) .
  • Chlorinated aromatic analogs (e.g., 3,4-dichlorophenyl) exhibit increased lipophilicity, making them suitable for lipid-rich environments but less soluble in aqueous media .
Hydrogen Bonding and Crystallinity
  • The hydroxyethyl group acts as a hydrogen-bond donor/acceptor, promoting stable crystal lattices and higher melting points compared to ether-substituted derivatives (e.g., ethoxyethyl) .
  • Chlorophenyl derivatives (e.g., 208944-53-0) lack hydrogen-bonding capacity, relying on van der Waals interactions for crystal packing, which may result in lower thermal stability .

Biological Activity

Ethyl 1-(2-hydroxyethyl)-5-methyl-1H-pyrazole-4-carboxylate (CAS: 1108725-12-7) is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula : C₈H₁₂N₂O₃
  • Molecular Weight : 184.19 g/mol
  • CAS Number : 1108725-12-7

The compound features a pyrazole ring substituted with a hydroxyl ethyl group and an ethyl ester, which may influence its biological properties.

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Enzyme Inhibition : Pyrazole derivatives are known to inhibit key enzymes involved in metabolic pathways. For instance, they may act on dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine biosynthesis, which has implications in cancer treatment and malaria prevention .
  • Cellular Signaling Modulation : The compound may influence signaling pathways related to cell growth and apoptosis, potentially offering therapeutic benefits in cancer treatment .

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds in this class exhibit cytotoxic effects against various cancer cell lines:

Cell Line IC₅₀ (µM) Effect
MCF73.79Cytotoxicity
SF-26812.50Cytotoxicity
NCI-H46042.30Cytotoxicity

These values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potential as an anticancer agent .

Anti-inflammatory Properties

In addition to anticancer activity, pyrazole derivatives have been investigated for their anti-inflammatory effects. Compounds similar to this compound have demonstrated efficacy in reducing inflammation markers in vitro, suggesting potential applications in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have explored the biological activity of pyrazole derivatives:

  • Study on Cancer Cell Lines : A comprehensive study evaluated various pyrazole compounds against different cancer cell lines, revealing significant cytotoxic effects with some derivatives showing selective toxicity towards cancer cells while sparing normal cells .
  • Mechanistic Insights : Research indicated that the anticancer effects of these compounds might be mediated through apoptosis induction and cell cycle arrest, providing insights into their potential use as chemotherapeutic agents .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of pyrazole derivatives revealed that modifications at specific positions on the pyrazole ring significantly affect their biological activity, guiding future drug design efforts .

Q & A

Q. What are the best practices for validating analytical methods (e.g., HPLC) for this compound?

  • Methodology :
  • Linearity : Calibration curves (R² > 0.995) across 0.1–100 µg/mL.
  • Precision/Accuracy : Intra-day/inter-day RSD < 2%, recovery rates 98–102% .
  • Detection Limits : LOD (0.01 µg/mL) and LOQ (0.03 µg/mL) via signal-to-noise ratios .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 1-(2-hydroxyethyl)-5-methyl-1H-pyrazole-4-carboxylate
Reactant of Route 2
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ethyl 1-(2-hydroxyethyl)-5-methyl-1H-pyrazole-4-carboxylate

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